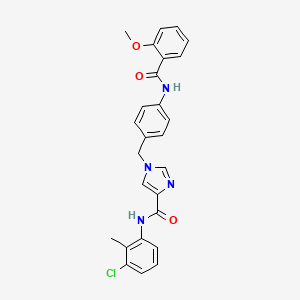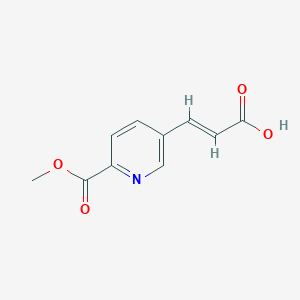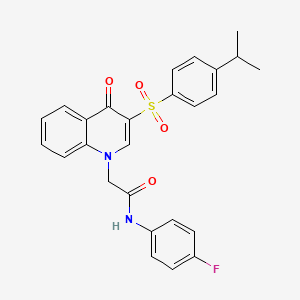
N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that have been synthesized and studied for various applications, including their potential as pharmaceutical agents. Although specific information on this exact compound is limited, research on similar compounds provides insights into their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including reductive cyclization and amide coupling reactions. For example, Bhaskar et al. (2019) described the synthesis of a related compound through a 'one-pot' reductive cyclization process using sodium dithionite as a reductive cyclizing agent in DMSO solvent (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using spectroscopic methods, including IR, NMR (both ^1H and ^13C), and mass spectrometry. These techniques provide detailed information on the molecular framework and functional groups present in the compound.
Chemical Reactions and Properties
Compounds of this nature typically exhibit reactivity characteristic of imidazole derivatives, including participation in nucleophilic substitution reactions and the ability to form coordination complexes with metals. The presence of benzamido and carboxamide groups also influences their chemical behavior, particularly in the context of hydrogen bonding and molecular recognition.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be influenced by the specific substituents present on the benzene rings and the imidazole core. Crystallography studies, such as those conducted by Sagar et al. (2018), offer insights into the solid-state structures and supramolecular assembly of related compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide and related compounds are often studied for their synthesis methodologies and structural characteristics. For instance, Bhaskar et al. (2019) detailed the synthesis of a similar compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, emphasizing the utility of 'one-pot' reductive cyclization and the importance of characterizing these compounds using various spectroscopic techniques (Bhaskar et al., 2019). Similarly, Richter et al. (2023) reported the crystal and molecular structures of a closely related compound, providing insights into the detailed structural analysis that aids in understanding the chemical properties of these compounds (Richter et al., 2023).
Antimicrobial and Antineoplastic Properties
Several studies have explored the antimicrobial and antineoplastic (anti-cancer) properties of compounds structurally similar to N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide. Hackenberg et al. (2013) synthesized N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole and investigated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as their cytotoxicity against cancer cell lines (Hackenberg et al., 2013). This indicates the potential of such compounds in medical applications, including drug development for antimicrobial and anticancer therapies.
Synthesis Routes and Chemical Reactions
The synthesis routes of similar compounds often involve complex chemical reactions, and understanding these can provide insights into potential industrial and pharmaceutical applications. For instance, Azizian et al. (2000) described the chemical reactions involved in the rearrangement of certain imidazole derivatives, shedding light on the chemical properties and potential applications of such compounds in various fields, including material science and pharmaceuticals (Azizian et al., 2000).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-17-21(27)7-5-8-22(17)30-26(33)23-15-31(16-28-23)14-18-10-12-19(13-11-18)29-25(32)20-6-3-4-9-24(20)34-2/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYVNXRMKLVCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)
![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)
![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)


![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)
![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)